molecular formula C12H14O3 B8443395 Methyl 2-methyl-3-(prop-2-en-1-yloxy)benzoate

Methyl 2-methyl-3-(prop-2-en-1-yloxy)benzoate

Cat. No.: B8443395
M. Wt: 206.24 g/mol
InChI Key: DDCGDLFMJRRRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-(prop-2-en-1-yloxy)benzoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-methyl-3-prop-2-enoxybenzoate

InChI

InChI=1S/C12H14O3/c1-4-8-15-11-7-5-6-10(9(11)2)12(13)14-3/h4-7H,1,8H2,2-3H3

InChI Key

DDCGDLFMJRRRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCC=C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-2-methylbenzoate (5.46 g, 33 mmol), allyl bromide (4.33 mL, 50 mmol) and cesium carbonate (21.5 g, 66 mmol) in dimethylformamide (60 mL) was stirred at 60° C. for 2.5 hours. The reaction mixture was allowed to cool to room temperature and was then partitioned between water and ethyl acetate. The aqueous portion was extracted twice using ethyl acetate, and the combined organic portion was washed with 5% aqueous lithium chloride, 1N aqueous sodium hydroxide, brine, and then was dried over sodium sulfate, filtered and concentrated in vacuo to afford (6.85 g, 100%) of methyl 2-methyl-3-(prop-2-en-1-yloxy)benzoate as a colorless oil. 1H NMR (400 MHz, DMSO-d6): 7.33-7.30 (m, 1H), 7.27-7.23 (m, 1H), 7.18-7.15 (m, 1H), 6.13-6.02 (m, 1H), 5.35 (dd, 2H), 4.61 (d, 2H), 3.82 (s, 3H), 2.35 (s, 3H). MS (EI) for C12H14O3: 207 (MH+).
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
4.33 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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